![molecular formula C11H13ClF3N B2453762 1-[2-(Trifluoromethyl)benzyl]cyclopropanamine hydrochloride CAS No. 29977-79-5](/img/structure/B2453762.png)

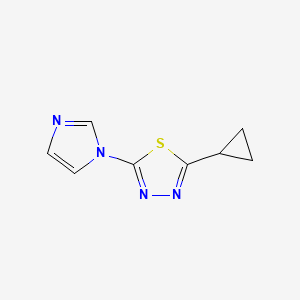

1-[2-(Trifluoromethyl)benzyl]cyclopropanamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Chemical Transformations

Multigram Synthesis of trans-2-(Trifluoromethyl)cyclopropanamine : This study presents a synthesis method for trifluoromethyl)cyclopropanamine, crucial for the development of larger-scale production. The key step is converting a carboxy group into a trifluoromethyl group using sulfur tetrafluoride, enabling the preparation of significant quantities of the target product (Bezdudny et al., 2011).

Enantioselective Cobalt-Catalyzed Preparation of Trifluoromethyl-Substituted Cyclopropanes : This research explores the scarcity of methods for enantioselectively generating trifluoromethyl-substituted cyclopropanes. It introduces a cobalt-catalyzed process yielding these compounds with high stereochemical control, significant for drug discovery (Morandi et al., 2011).

Catalytic Trifluoromethylation of Aryl- and Vinylboronic Acids : This paper describes the trifluoromethylation of aryl- and vinylboronic acids using 2-cyclopropyl-1-(trifluoromethyl)benzo[b]thiophenium triflate. The method proceeds under mild conditions, highlighting a pathway for synthesizing various substrates (Arimori & Shibata, 2015).

Myoglobin-Catalyzed Synthesis of Trifluoromethyl-Substituted Cyclopropanes : This study reports on myoglobin-catalyzed reactions to efficiently synthesize trifluoromethyl-substituted cyclopropanes. This biocatalytic approach provides a stereoselective synthesis method valuable in medicinal chemistry (Tinoco et al., 2017).

Applications in Drug Discovery and Medicinal Chemistry

Cyclopropanamine Compounds and Their Use : This research focuses on cyclopropanamine compounds as potential therapeutic agents for conditions like schizophrenia and Alzheimer's disease. The study examines the inhibition of lysine-specific demethylase 1 (LSD1) by functionalized cyclopropanamine inhibitors (Blass, 2016).

Cytochrome P450-Catalyzed Oxidation Studies : This paper investigates the oxidation of N-benzyl-N-cyclopropylamine by cytochrome P450, providing insights into the metabolic fate and mechanisms involved. Such studies are crucial for understanding drug metabolism and potential interactions (Cerny & Hanzlik, 2006).

特性

IUPAC Name |

1-[[2-(trifluoromethyl)phenyl]methyl]cyclopropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-4-2-1-3-8(9)7-10(15)5-6-10;/h1-4H,5-7,15H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJMCHXPUJFWCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CC2=CC=CC=C2C(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![dimethyl 1-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate](/img/structure/B2453679.png)

![2-[(2-Methylphenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile](/img/structure/B2453682.png)

![diethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2453685.png)

![4-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2453689.png)

![4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-(4-methoxyphenyl)benzamide](/img/structure/B2453690.png)

![1-Methyl-4-[4-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine](/img/structure/B2453692.png)

![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 3,4-dichlorobenzoate](/img/structure/B2453694.png)